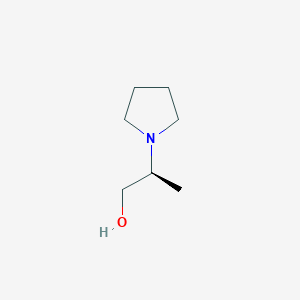![molecular formula C14H18ClNO4S B6210196 1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid CAS No. 2011102-99-9](/img/no-structure.png)
1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 2011102-99-9 . It has a molecular weight of 331.82 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H18ClNO4S/c1-13(2,3)20-12(19)16-7-14(8-16,11(17)18)6-9-4-5-21-10(9)15/h4-5H,6-8H2,1-3H3,(H,17,18) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . More specific physical and chemical properties are not provided in the available resources.Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid' involves the protection of the azetidine-3-carboxylic acid group, followed by the introduction of the 2-chlorothiophen-3-ylmethyl group, and finally the deprotection of the azetidine-3-carboxylic acid group.", "Starting Materials": [ "Azetidine-3-carboxylic acid", "tert-Butyl chloroformate", "2-Chlorothiophene-3-carbaldehyde", "Sodium hydride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Protection of azetidine-3-carboxylic acid group by reacting azetidine-3-carboxylic acid with tert-butyl chloroformate in the presence of sodium hydride and diethyl ether to obtain 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid.", "Step 2: Introduction of 2-chlorothiophen-3-ylmethyl group by reacting 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid with 2-chlorothiophene-3-carbaldehyde in the presence of methanol and hydrochloric acid to obtain 1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid.", "Step 3: Deprotection of azetidine-3-carboxylic acid group by reacting 1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid with sodium hydroxide and water to obtain the final product, 3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid." ] } | |
CAS RN |
2011102-99-9 |
Product Name |
1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid |
Molecular Formula |
C14H18ClNO4S |
Molecular Weight |
331.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



